Trans-2-Enoyl-CoA Reductase Substrate Specificity: (2E,11Z)-Octadecadienoyl-CoA Activity Is Comparable to C16 and C20 Analogs
In rat hepatic microsomes, (2E,11Z)-octadecadienoyl-CoA (18:2) functions as a competent substrate for the NADPH-dependent trans-2-enoyl-CoA reductase, a key enzyme in fatty acid chain elongation. Its activity was directly compared with two other trans-2-enoyl-CoA substrates: (2E)-hexadecenoyl-CoA (16:1) and (2E)-eicosatetraenoyl-CoA (20:4). All three substrates were identically inhibited by the proteases trypsin, chymotrypsin, and subtilisin, demonstrating that (2E,11Z)-octadecadienoyl-CoA engages the same catalytic machinery and exhibits comparable substrate recognition within the microsomal elongation pathway [1].
| Evidence Dimension | Enzymatic substrate activity (protease inhibition profile) |
|---|---|
| Target Compound Data | Reductase activity inhibited by trypsin, chymotrypsin, and subtilisin (qualitative) |
| Comparator Or Baseline | (2E)-Hexadecenoyl-CoA (16:1) and (2E)-eicosatetraenoyl-CoA (20:4) |
| Quantified Difference | Identical inhibition pattern observed for all three substrates |
| Conditions | Rat hepatic microsomal trans-2-enoyl-CoA reductase assay |
Why This Matters
Confirms that (2E,11Z)-octadecadienoyl-CoA is a validated substrate for this critical elongation step, allowing researchers to study C18:2-specific chain extension with the same enzymatic engagement as the well-characterized C16 and C20 analogs.
- [1] Nagi MN, Cook L, Ghesquier D, Cinti DL. Do rat hepatic microsomes contain multiple NADPH-supported fatty acid chain elongation pathways or a single pathway? Biochem Biophys Res Commun. 1986;140(1):74-80. PMID: 3778460. View Source
